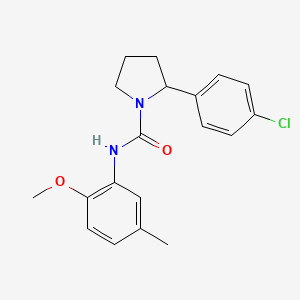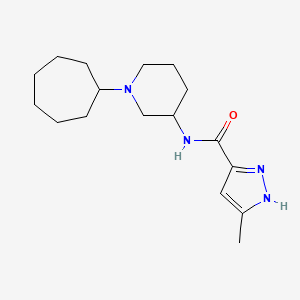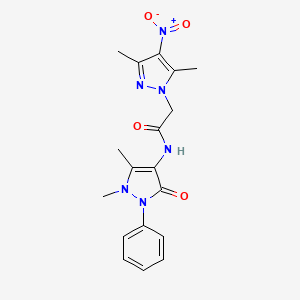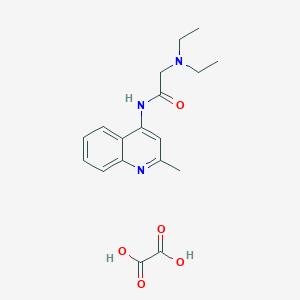![molecular formula C15H12I2N2O3 B5998128 2-HYDROXY-N'-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE](/img/structure/B5998128.png)
2-HYDROXY-N'-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes hydroxy, diiodophenyl, and phenylacetohydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-phenylacetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The diiodophenyl group can undergo halogen substitution reactions, where iodine atoms are replaced by other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, potentially inhibiting their function. The compound’s hydroxy and diiodophenyl groups play a crucial role in these interactions, facilitating binding to molecular targets and disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide
- 2-Hydroxy-N’-[(8-hydroxyquinolin-2-yl)methylene]benzohydrazide
Uniqueness
2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is unique due to the presence of diiodophenyl groups, which enhance its reactivity and potential for forming stable metal complexes. This distinguishes it from similar compounds that may lack these functional groups and, consequently, have different chemical and biological properties .
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2N2O3/c16-11-6-10(13(20)12(17)7-11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBVOPDFKGOTN-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(1-benzyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenoxy]acetamide](/img/structure/B5998056.png)
![[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B5998065.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5998072.png)

![1-cyclopentyl-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5998079.png)
![6-amino-2-[(4-bromobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5998086.png)

![3-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propane-1,2-diol](/img/structure/B5998112.png)
![1-[2-methoxy-4-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B5998121.png)
![2-[4-[(Z)-[2-(3-chloro-4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B5998136.png)


![2-chloro-5-({5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B5998150.png)

